molecular formula C13H10N2O B11725110 2-cyano-N-(naphthalen-2-yl)acetamide CAS No. 53475-35-7

2-cyano-N-(naphthalen-2-yl)acetamide

Cat. No.: B11725110
CAS No.: 53475-35-7
M. Wt: 210.23 g/mol
InChI Key: OUBAUUGSUYCYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(naphthalen-2-yl)acetamide is an organic compound with the molecular formula C13H10N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a naphthalen-2-yl group, and the acetamide is further substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(naphthalen-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of naphthalen-2-ylamine with cyanoacetic acid or its derivatives under appropriate conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the cyanoacetamide moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cyano-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(naphthalen-2-yl)acetamide is unique due to the presence of both the cyano and naphthyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

53475-35-7

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-cyano-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C13H10N2O/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7H2,(H,15,16)

InChI Key

OUBAUUGSUYCYIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.